1-(1,3-Benzothiazol-2-yl)propan-2-amine
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Overview
Description
1-(1,3-Benzothiazol-2-yl)propan-2-amine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-amine typically involves the cyclization of thioformanilides using hypervalent iodine reagents in dichloromethane at ambient temperature . This method is known for its mild and efficient reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the benzothiazole ring can be functionalized with different substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)propan-2-amine can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Chlorobenzothiazole: Used in the synthesis of pharmaceuticals.
Benzothiazole-2-thiol: Studied for its antioxidant activity. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2S |
---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C10H12N2S/c1-7(11)6-10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3 |
InChI Key |
KMRRDPCZPJICFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2S1)N |
Origin of Product |
United States |
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